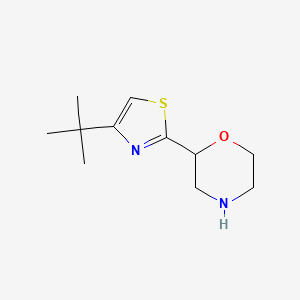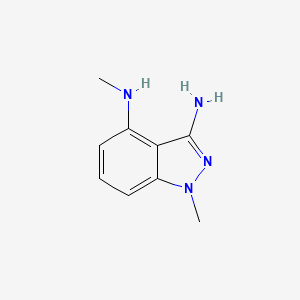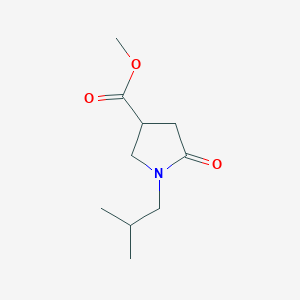![molecular formula C9H11ClN4O B1392859 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1269152-24-0](/img/structure/B1392859.png)
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Descripción general
Descripción
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN4O and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
- Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, oxadiazoles, and thiadiazoles, due to its interesting biological properties (Karpina et al., 2019).
Anticancer Evaluation
- Anticancer Properties : Certain derivatives of 1,2,4-oxadiazole, which include the pyridin-2-yl group, have shown significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment (Megally Abdo & Kamel, 2015).
Antimicrobial Activities
- Antimicrobial Activities : Compounds synthesized from 1,2,4-oxadiazoles, including those with pyridin-2-yl groups, have demonstrated good to moderate antimicrobial activities, indicating their potential in combating microbial infections (Bayrak et al., 2009).
Antitumor Activity
- Potential in Antitumor Applications : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to the compound have been studied for their in vitro anti-cancer activity, highlighting their potential as antitumor agents (Maftei et al., 2016).
Structural Analysis and Synthesis
- Structural Analysis and Design : The synthesis and structural analysis of derivatives of 1,2,4-oxadiazole, which include the pyridin-2-yl moiety, are crucial for developing new compounds with potentially enhanced pharmacological properties (Vinayak et al., 2017).
Mecanismo De Acción
Target of Action
The compound 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a complex molecule with a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
Based on the known actions of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact nature of the targets and the compound’s chemical structure.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound might affect pathways related to the function of carbonic anhydrases, which play crucial roles in various physiological processes, including ph regulation and co2 transport .
Pharmacokinetics
The compound’s solubility in dmso, methanol, and water suggests that it might have good bioavailability. The compound’s pKa value of 8.42 also suggests that it might be well-absorbed in the gastrointestinal tract.
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound might have effects related to the inhibition of carbonic anhydrases, potentially leading to changes in ph regulation and co2 transport .
Action Environment
The compound’s storage conditions suggest that it might be stable under inert gas (nitrogen or argon) at 2–8 °c . The compound’s solubility in DMSO, methanol, and water also suggests that it might be stable in various aqueous environments.
Análisis Bioquímico
Biochemical Properties
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine receptors, particularly the H1 subtype . This interaction is significant as it can modulate histamine-mediated responses in the body, which are crucial in allergic reactions and immune responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are critical in cell proliferation and angiogenesis . Additionally, it can modulate the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for histamine receptors, particularly the H1 subtype, which leads to the activation of downstream signaling pathways . This activation can result in various physiological responses, including vasodilation, increased vascular permeability, and modulation of immune responses. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate histamine-mediated responses without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, including histamine-related symptoms such as vasodilation, hypotension, and increased vascular permeability. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as histamine N-methyltransferase and diamine oxidase, which are responsible for the metabolism of histamine . These interactions can influence the levels of histamine and its metabolites in the body, thereby affecting various physiological processes. Additionally, it can modulate the activity of enzymes involved in other metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic cation transporters, which facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in specific tissues, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, it can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, further influencing its activity and function.
Propiedades
IUPAC Name |
2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.ClH/c10-5-4-8-12-9(14-13-8)7-3-1-2-6-11-7;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLEHPACJGQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-24-0 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-(2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)



![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
